molecular formula C13H11FO2S B6323185 4'-Methylbiphenyl-4-sulfonyl fluoride;  98% CAS No. 1262415-96-2

4'-Methylbiphenyl-4-sulfonyl fluoride; 98%

Cat. No. B6323185
CAS RN: 1262415-96-2
M. Wt: 250.29 g/mol
InChI Key: SRUDIGLPGZXHEO-UHFFFAOYSA-N
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Description

4’-Methylbiphenyl-4-sulfonyl fluoride is a chemical compound with the empirical formula C13H11FO2S . It is a derivative of biphenyl, where one of the hydrogen atoms on the 4’ position is replaced by a methyl group, and the hydrogen atom on the 4 position is replaced by a sulfonyl fluoride group .


Synthesis Analysis

The synthesis of sulfonyl fluorides, including 4’-Methylbiphenyl-4-sulfonyl fluoride, has been a subject of numerous research publications. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of 4’-Methylbiphenyl-4-sulfonyl fluoride consists of a biphenyl core with a methyl group attached to the 4’ position and a sulfonyl fluoride group attached to the 4 position . The sulfonyl fluoride group is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .


Chemical Reactions Analysis

Sulfonyl fluorides, including 4’-Methylbiphenyl-4-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are involved in various chemical reactions, including direct fluorosulfonylation with fluorosulfonyl radicals .


Physical And Chemical Properties Analysis

4’-Methylbiphenyl-4-sulfonyl fluoride is a solid compound . Its molecular weight is 250.29 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

4-Methylbiphenyl-4-sulfonyl fluoride (98%) has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in cross-coupling reactions, and as a fluorinating agent. It has also been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been used in the synthesis of fluoroalkylated compounds, which are important components of many pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

4’-Methylbiphenyl-4-sulfonyl fluoride is primarily used as a reagent in organic synthesis . It is known to act as an electrophilic warhead, targeting a variety of biological molecules, particularly proteins and nucleic acids .

Mode of Action

The compound interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This process involves the transfer of the sulfonyl fluoride group from the compound to the target molecule, resulting in the formation of new chemical bonds .

Biochemical Pathways

It is known that the compound can influence a variety of phosphoryl transfer enzymes, which are fundamentally important in cell signal transduction or energy metabolism .

Pharmacokinetics

Given its use as a reagent in organic synthesis, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the nature of the solvent used, and the specific conditions of the reaction .

Result of Action

The molecular and cellular effects of 4’-Methylbiphenyl-4-sulfonyl fluoride’s action are largely dependent on the specific targets and the nature of the reaction. In general, the compound’s action results in the formation of new chemical bonds, which can lead to changes in the structure and function of the target molecules .

Action Environment

The action, efficacy, and stability of 4’-Methylbiphenyl-4-sulfonyl fluoride can be influenced by a variety of environmental factors. These include the pH and the presence of other chemicals in the reaction environment . The compound is known for its resistance to hydrolysis under physiological conditions, which contributes to its stability .

Advantages and Limitations for Lab Experiments

4-Methylbiphenyl-4-sulfonyl fluoride (98%) is a highly reactive compound that is useful in a variety of laboratory experiments. It is relatively easy to handle and store, and it is relatively inexpensive. In addition, it can be used in a variety of different reactions and has a wide range of applications. However, it is important to note that it is a highly reactive compound and should be handled with caution.

Future Directions

The use of 4-Methylbiphenyl-4-sulfonyl fluoride (98%) is expected to continue to grow in the future. It has been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals, and is also used in laboratory experiments. In addition, it has potential applications in the synthesis of fluoroalkylated compounds, which are important components of many pharmaceuticals and agrochemicals. Furthermore, it has the potential to be used in the synthesis of novel compounds and materials, as well as in the development of new drugs and treatments. Finally, its use in the synthesis of fluorinated compounds has the potential to reduce the environmental impact of certain industrial processes.

Synthesis Methods

4-Methylbiphenyl-4-sulfonyl fluoride (98%) is produced by the reaction of 4-methylbiphenyl-4-sulfonic acid and fluorosulfuric acid. The reaction is typically carried out at room temperature, and the resulting product is a colorless liquid that can be purified by distillation. The reaction is highly exothermic and is often carried out in an inert atmosphere to prevent the formation of hazardous byproducts.

Biochemical Analysis

Biochemical Properties

4’-Methylbiphenyl-4-sulfonyl fluoride plays a pivotal role in biochemical reactions, particularly as a reactive probe in chemical biology and molecular pharmacology . This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. It is commonly used as a protease inhibitor, modifying reactive serine residues in enzymes such as serine hydrolases . Additionally, 4’-Methylbiphenyl-4-sulfonyl fluoride can interact with threonine, lysine, tyrosine, cysteine, and histidine residues, making it a versatile tool in biochemical research .

Cellular Effects

The effects of 4’-Methylbiphenyl-4-sulfonyl fluoride on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting enzymes involved in critical cellular pathways. For instance, it is known to inhibit glycolysis by targeting enzymes such as enolase . Additionally, 4’-Methylbiphenyl-4-sulfonyl fluoride can impact cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cellular energetics and apoptosis .

Molecular Mechanism

At the molecular level, 4’-Methylbiphenyl-4-sulfonyl fluoride exerts its effects through covalent modification of enzyme active sites. The compound specifically reacts with the active site serine residue in serine hydrolases, forming a stable enzyme-inhibitor complex . This covalent binding leads to irreversible inhibition of the enzyme’s activity. Furthermore, 4’-Methylbiphenyl-4-sulfonyl fluoride can also interact with other amino acid residues, contributing to its broad spectrum of activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Methylbiphenyl-4-sulfonyl fluoride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Methylbiphenyl-4-sulfonyl fluoride is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4’-Methylbiphenyl-4-sulfonyl fluoride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, 4’-Methylbiphenyl-4-sulfonyl fluoride can cause toxic or adverse effects, including cellular apoptosis and tissue damage . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

4’-Methylbiphenyl-4-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as enolase and other glycolytic enzymes highlights its role in modulating cellular metabolism . Additionally, 4’-Methylbiphenyl-4-sulfonyl fluoride can influence mitochondrial function and reactive oxygen species production, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of 4’-Methylbiphenyl-4-sulfonyl fluoride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications.

Subcellular Localization

4’-Methylbiphenyl-4-sulfonyl fluoride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating enzyme activity and cellular processes.

properties

IUPAC Name

4-(4-methylphenyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2S/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUDIGLPGZXHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262415-96-2
Record name 1262415-96-2
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